molecular formula C19H29NO3 B1677898 Nafetolol CAS No. 42050-23-7

Nafetolol

Cat. No.: B1677898
CAS No.: 42050-23-7
M. Wt: 319.4 g/mol
InChI Key: GEVXLKYQQIKELK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nafetolol involves several key steps:

    Methylation: The selective methylation of 5,6,7,8-tetrahydro-5,8-ethanonaphthalene-1,4-diol with dimethyl sulfate in a two-phase system produces 4-methoxy-5,6,7,8-tetrahydro-5,8-ethano-1-naphthol.

    Condensation: This intermediate is then condensed with epichlorohydrin using piperidine at 100°C to yield 1-methoxy-4-(2,3-epoxypropoxy)-5,6,7,8-tetrahydro-5,8-ethanonaphthalene.

    Reaction with tert-Butylamine: The resulting compound reacts with tert-butylamine at 100°C to form 1-methoxy-4-[3-(tert-butylamino)-2-hydroxypropoxy]-5,6,7,8-tetrahydro-5,8-ethanonaphthalene.

    Demethylation: Finally, demethylation is achieved by treatment with pyridine hydrochloride at 160°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Nafetolol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Nafetolol has a wide range of applications in scientific research:

Mechanism of Action

Nafetolol exerts its effects by blocking beta-adrenergic receptors, particularly beta-1 receptors in the heart. This action inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 adrenoceptors, and the pathways involved are related to cyclic AMP signaling .

Comparison with Similar Compounds

Comparison:

This compound’s uniqueness lies in its specific action on cardiac beta-1 receptors, making it a valuable compound in cardiovascular research and therapy.

Properties

CAS No.

42050-23-7

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

6-[3-(tert-butylamino)-2-hydroxypropoxy]tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-3-ol

InChI

InChI=1S/C19H29NO3/c1-19(2,3)20-10-14(21)11-23-16-9-8-15(22)17-12-4-6-13(7-5-12)18(16)17/h8-9,12-14,20-22H,4-7,10-11H2,1-3H3

InChI Key

GEVXLKYQQIKELK-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=C2C3CCC(C2=C(C=C1)O)CC3)O

Canonical SMILES

CC(C)(C)NCC(COC1=C2C3CCC(C2=C(C=C1)O)CC3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-t-butylamino-3-(1,2,3,4-tetrahydro-1,4-ethano-8-hydroxy-5-naphthoxy)-2-propanol
K 5407
K 5407 monohydrochloride
K-5407

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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